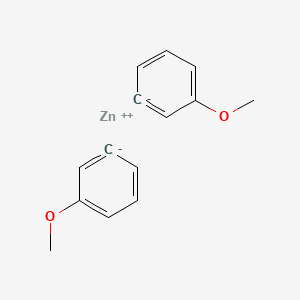

zinc;methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

684215-27-8 |

|---|---|

Molecular Formula |

C14H14O2Zn |

Molecular Weight |

279.6 g/mol |

IUPAC Name |

zinc;methoxybenzene |

InChI |

InChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2 |

InChI Key |

KMXMLIDJLWYDSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure of Zinc 4-Methoxybenzylidene Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of zinc(II) complexes incorporating 4-methoxybenzylidene Schiff base ligands. The focus is on two specific complexes: one derived from the bidentate ligand N,N′-bis(4-methoxybenzylidene)ethane-1,2-diamine and the other from N-(4-methoxybenzylidene)-ethane-1,2-diamine. This document summarizes their crystallographic data, outlines the general experimental procedures for their synthesis and characterization, and presents a visual workflow of the key processes involved.

Core Concepts and Structures

Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are versatile building blocks in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions, including zinc, makes them valuable in various fields, from catalysis to medicinal chemistry. The inclusion of the 4-methoxybenzylidene moiety can influence the electronic and steric properties of the resulting zinc complexes, impacting their crystal packing and potential applications.

The primary focus of this guide is on two zinc(II) chloride complexes:

-

Complex 1: Zn(L)Cl₂ where L = N,N′-bis(4-methoxybenzylidene)ethane-1,2-diamine

-

Complex 2: Zn(L)Cl₂ where L = N-(4-methoxybenzylidene)-ethane-1,2-diamine

In both complexes, the zinc(II) ion is coordinated by the nitrogen atoms of the Schiff base ligand and two chloride ions, resulting in a distorted tetrahedral geometry.[1]

Crystallographic Data Summary

The crystallographic data for the two zinc 4-methoxybenzylidene complexes are summarized in the tables below. This information is critical for understanding the three-dimensional arrangement of atoms in the solid state and for structure-property relationship studies.

Table 1: Crystallographic Data for Zn(N,N′-bis(4-methoxybenzylidene)ethane-1,2-diamine)Cl₂ (Complex 1) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.2315(4) |

| b (Å) | 12.0449(4) |

| c (Å) | 18.2164(7) |

| α (°) | 90 |

| β (°) | 98.472(4) |

| γ (°) | 90 |

| Volume (ų) | 1278.9(4) |

| Z | 4 |

Table 2: Crystallographic Data for Zn(N-(4-methoxybenzylidene)-ethane-1,2-diamine)Cl₂ (Complex 2) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 6.5733(2) |

| b (Å) | 13.6595(5) |

| c (Å) | 15.1615(5) |

| α (°) | 90 |

| β (°) | 101.846(4) |

| γ (°) | 90 |

| Volume (ų) | 1332.33(8) |

| Z | 4 |

Note: Detailed bond lengths, bond angles, and torsion angles for these complexes are typically available in the full research articles and their supplementary information, or through crystallographic databases. This information was not fully accessible in the public domain search results.

Experimental Protocols

The following sections outline the general methodologies for the synthesis of the 4-methoxybenzylidene Schiff base ligands and their subsequent complexation with zinc(II) chloride, as well as the single-crystal X-ray diffraction technique used for structure determination.

Synthesis of 4-Methoxybenzylidene Schiff Base Ligands

The Schiff base ligands are typically synthesized via a condensation reaction between 4-methoxybenzaldehyde and the corresponding diamine (ethane-1,2-diamine for both ligands).

General Procedure:

-

Dissolution: 4-methoxybenzaldehyde is dissolved in a suitable solvent, commonly ethanol.

-

Addition of Amine: The diamine (e.g., ethane-1,2-diamine) is added to the aldehyde solution. The molar ratio of aldehyde to amine is crucial; for the bis-substituted ligand, a 2:1 ratio is used, while a 1:1 ratio is used for the mono-substituted ligand.

-

Reaction: The reaction mixture is typically stirred and may be refluxed for a period to ensure complete reaction.

-

Isolation: The resulting Schiff base product often precipitates from the solution upon cooling. The solid is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Synthesis of Zinc(II) 4-Methoxybenzylidene Complexes

The zinc complexes are prepared by reacting the Schiff base ligand with a zinc(II) salt, typically zinc(II) chloride.

General Procedure:

-

Ligand Solution: The synthesized Schiff base ligand is dissolved in an appropriate solvent.

-

Addition of Zinc Salt: A solution of zinc(II) chloride in a suitable solvent is added to the ligand solution.

-

Complexation: The mixture is stirred, and the complex may precipitate out of solution or be obtained by slow evaporation of the solvent.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of the complex is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of zinc 4-methoxybenzylidene complexes.

Caption: Experimental workflow for the synthesis and structural analysis.

This guide provides a foundational understanding of the crystal structure of zinc 4-methoxybenzylidene complexes. For researchers and professionals in drug development, this structural information can be invaluable for understanding metal-ligand interactions, designing new compounds with specific geometries, and exploring their potential biological activities.

References

Spectroscopic Analysis of Zinc Coordination Compounds: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize zinc coordination compounds. Due to a scarcity of detailed spectroscopic data in the scientific literature for simple zinc-anisole coordination compounds, this guide utilizes zinc(II) phenoxide complexes as a representative and analogous system. Phenoxides, like anisole, feature an oxygen atom bonded to a benzene ring, offering a relevant model for understanding the spectroscopic signatures of zinc coordinating with such ligands.

Synthesis of Zinc(II) Phenoxide Coordination Compounds

The synthesis of zinc(II) phenoxide complexes can be achieved through various methods, including electrochemical synthesis. This method offers a clean and efficient route to these compounds.

Experimental Protocol: Electrochemical Synthesis

A common method for synthesizing zinc(II) phenoxides involves the electrochemical oxidation of a phenol at a sacrificial zinc anode.

Materials:

-

Phenol or a substituted phenol (e.g., 2-nitrophenol, 4-aminophenol)

-

Supporting electrolyte (e.g., tetrabutylammonium chloride)

-

Solvent (e.g., acetonitrile)

-

Zinc sheet (for the anode)

-

Platinum foil (for the cathode)

-

Electrolysis cell

-

DC power supply

Procedure:

-

The electrolysis cell is typically a beaker fitted with a zinc anode and a platinum cathode.

-

A solution is prepared containing the chosen phenol and a supporting electrolyte in a suitable solvent.

-

The electrodes are immersed in the solution and connected to a DC power supply.

-

Electrolysis is carried out at a constant current for a specified duration.

-

The solid product formed in the anode compartment is isolated by filtration.

-

The product is washed with the solvent and then dried under vacuum.

To synthesize coordination compounds with additional ligands, such as 1,10-phenanthroline or 2,2'-bipyridyl, the ligand is added to the reaction mixture before electrolysis.[1]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the thorough characterization of zinc coordination compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination to the zinc ion. The coordination of a ligand to a metal center typically results in shifts in the vibrational frequencies of the ligand's bonds.

Key Spectral Features for Zinc Phenoxides:

-

ν(Zn-O) stretching vibration: The appearance of a new band in the low-frequency region (typically 450-470 cm⁻¹) is indicative of the formation of a zinc-oxygen bond.[1]

-

ν(C-O) stretching vibration: The C-O stretching band of the phenol, upon coordination to zinc, will shift in frequency. This band is typically observed in the 1000-1160 cm⁻¹ region.[1]

-

Ligand-specific vibrations: Other vibrations within the ligand, such as C=N or C=C stretching in additional ligands like phenanthroline, will also show shifts upon coordination.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Solid samples are typically prepared as KBr pellets or as a mull in an appropriate oil (e.g., Nujol). For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For mulls, the sample is ground with a drop of mulling agent and pressed between two IR-transparent salt plates (e.g., NaCl or KBr).[2]

-

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands and compare them to the spectra of the free ligands to determine the coordination-induced shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand in the coordination compound and can confirm the coordination mode. For zinc complexes, which are diamagnetic, sharp NMR signals are typically observed.

Key Spectral Features:

-

Chemical Shift Changes: Protons and carbons near the coordination site will experience changes in their chemical shifts compared to the free ligand.

-

Signal Integration: The integration of proton signals can be used to confirm the stoichiometry of the ligands in the complex.

-

Absence of Ligand Protons: In the case of phenoxides, the disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination to the zinc ion.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the zinc complex are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The sample is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C{¹H} spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integrals of the signals are analyzed to elucidate the structure of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For zinc(II) complexes, which have a d¹⁰ electronic configuration, d-d transitions are not observed. The observed absorptions are typically due to electronic transitions within the ligands.[3]

Key Spectral Features:

-

Ligand-based Transitions: Absorption bands are typically assigned to π→π* and n→π* transitions within the aromatic rings and other chromophores of the ligands.

-

Shift in Absorption Maxima (λ_max): Coordination to the zinc ion can cause a shift in the λ_max of these ligand-based transitions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the zinc complex is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). A blank solution containing only the solvent is also prepared.[4][5]

-

Data Acquisition: The blank solution is used to zero the spectrophotometer. The UV-Vis spectrum of the sample solution is then recorded over a range of wavelengths, typically 200-800 nm.[4][5]

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values (ε) are determined.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the coordination compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for analyzing coordination complexes.[6]

Key Spectral Features:

-

Molecular Ion Peak: The peak corresponding to the intact molecular ion of the complex is observed, allowing for the confirmation of the molecular weight.

-

Isotopic Pattern: The isotopic distribution of the molecular ion peak, particularly the characteristic pattern of zinc isotopes, provides strong evidence for the presence of zinc in the complex.[7]

-

Fragmentation Pattern: The fragmentation of the complex in the mass spectrometer can provide clues about the bonding and structure of the compound.

Experimental Protocol for ESI-Mass Spectrometry:

-

Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent, often a mixture of methanol or acetonitrile with a small amount of water.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument parameters (e.g., spray voltage, capillary temperature) are optimized to obtain a stable signal.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic pattern. Fragmentation data can be obtained using tandem mass spectrometry (MS/MS) techniques.[8]

Data Presentation

The quantitative data obtained from the spectroscopic analyses of a representative zinc(II) phenoxide complex are summarized in the tables below for clarity and ease of comparison.

Table 1: FT-IR Spectral Data (cm⁻¹) for a Representative Zinc(II) Phenoxide Complex

| Functional Group | Free Ligand (Phenol) | Zinc(II) Phenoxide Complex | Assignment |

| O-H Stretch | ~3300 (broad) | Absent | Disappearance confirms deprotonation |

| C-O Stretch | ~1230 | ~1150 | Shift indicates coordination |

| Zn-O Stretch | - | ~465 | Confirms Zn-O bond formation |

Table 2: ¹H NMR Spectral Data (δ, ppm) for a Representative Zinc(II) Phenoxide Complex in DMSO-d₆

| Proton | Free Ligand (Phenol) | Zinc(II) Phenoxide Complex | Assignment |

| -OH | ~9.5 | Absent | Disappearance confirms deprotonation |

| Aromatic C-H | 6.7 - 7.2 | 6.8 - 7.3 | Shift upon coordination |

Table 3: UV-Vis Spectral Data for a Representative Zinc(II) Phenoxide Complex in Methanol

| Transition | λ_max (nm) - Free Ligand | λ_max (nm) - Zinc(II) Complex |

| π→π | ~270 | ~275 |

| n→π | ~210 | ~215 |

Table 4: Mass Spectrometry Data for a Representative Zinc(II) Phenoxide Complex

| Species | Calculated m/z | Observed m/z |

| [Zn(OPh)₂ + H]⁺ | 251.0 | 251.1 |

| [Zn(OPh)]⁺ | 158.0 | 158.0 |

Visualization of Experimental Workflow and Molecular Structure

Graphviz diagrams are provided below to illustrate the experimental workflow for the synthesis and characterization of zinc coordination compounds, as well as a representation of the coordination sphere.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc, dipropyl- [webbook.nist.gov]

- 3. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]

- 4. scirp.org [scirp.org]

- 5. The Applications of Morphology Controlled ZnO in Catalysis [mdpi.com]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 8. Zinc(II) complex: Spectroscopic, physicochemical calculations, anti-inflammatory and in silico molecular docking studies [ouci.dntb.gov.ua]

In-Depth Technical Guide to Zinc-Based Metal-Organic Frameworks with Methoxybenzene Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of zinc-based Metal-Organic Frameworks (MOFs) featuring methoxybenzene-derived linkers. This class of MOFs holds significant promise in various fields, including drug delivery, catalysis, and sensing, owing to the unique combination of the versatile zinc metal center and the functionalized organic linker.

Core Properties and Structural Characteristics

Zinc-based MOFs are a subclass of coordination polymers constructed from zinc ions or clusters linked together by organic ligands. The incorporation of methoxybenzene linkers, such as methoxy-substituted terephthalic acid or isophthalic acid, introduces specific functionalities that can influence the framework's properties. The methoxy group (-OCH₃) can affect the electronic properties of the linker, influence the coordination environment of the zinc centers, and provide sites for post-synthetic modification. These modifications can, in turn, tailor the MOF's porosity, stability, and interaction with guest molecules.

While extensive research exists on zinc-based MOFs with various functionalized linkers, specific data for those with methoxybenzene linkers is emerging. For the purpose of this guide, we will draw parallels and present data from closely related and well-studied zinc-based MOFs to provide a foundational understanding.

Table 1: Comparative Quantitative Data of Selected Zinc-Based MOFs

| MOF Name/Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) | Key Applications |

| Hypothetical Zn-Methoxyterephthalate MOF | Data not available in literature | Data not available in literature | Data not available in literature | Expected to be comparable to other Zn-terephthalate MOFs | Drug Delivery, Catalysis |

| Zn-MOF-74 (Zn₂(DOBDC)) | ~1300 | ~0.6 | ~11 | ~400 | Gas Storage, Catalysis |

| MOF-5 (Zn₄O(BDC)₃) | 1500 - 3800 | 0.6 - 1.4 | 12.9 | ~400 | Gas Storage, Catalysis |

| DAZ (Zn₂(DABA)₃(CH₃O))¹ | Not Reported | Not Reported | Not Reported | Stable up to ~350°C | Drug Delivery[1] |

| MOF-S1 (Zn₂(TCPT))² | ~491 | ~0.25 | ~6.5 | Not Reported | Adsorption, Photocatalysis[2] |

¹ DABA = 4-dimethylaminobenzoic acid ² TCPT = 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine

Experimental Protocols

The synthesis of zinc-based MOFs typically involves solvothermal or hydrothermal methods. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity, morphology, and phase.

General Solvothermal Synthesis of a Zinc-Based MOF

This protocol is a generalized procedure based on the synthesis of related zinc-based MOFs and can be adapted for methoxybenzene-based linkers.

Materials:

-

Zinc salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

-

Methoxybenzene-derived linker (e.g., 2-methoxy-1,4-benzenedicarboxylic acid)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture)

Procedure:

-

Dissolve the zinc salt in the chosen solvent in a Teflon-lined autoclave.

-

In a separate container, dissolve the methoxybenzene linker in the same solvent.

-

Combine the two solutions in the Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).

-

After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

-

The resulting crystalline product is then collected by filtration.

-

Wash the crystals with the synthesis solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted starting materials and residual solvent from the pores.

-

Activate the MOF by heating under vacuum to remove the solvent molecules occluded within the pores.

Characterization Techniques

-

Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which the framework starts to decompose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

-

Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To determine the specific surface area (BET method), pore volume, and pore size distribution of the MOF.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

Potential Applications in Drug Development

Zinc-based MOFs are particularly attractive for drug delivery applications due to their high porosity, tunable pore sizes, and the biocompatibility of zinc.[3] The introduction of a methoxy group on the linker can potentially enhance drug loading capacity and control the release kinetics through specific interactions with drug molecules.

Drug Loading and Release Mechanism

The porous nature of these MOFs allows for the encapsulation of drug molecules within their cavities. Drug release is often triggered by changes in the physiological environment, such as pH.[1] For instance, the acidic environment of tumor tissues or endosomes can lead to the degradation of the MOF structure, resulting in the release of the encapsulated drug.

Experimental and Logical Workflows

The development and application of these MOFs follow a logical progression from synthesis to functional testing.

Synthesis and Characterization Workflow

Conclusion and Future Perspectives

Zinc-based MOFs with methoxybenzene linkers represent a promising area of materials science with significant potential for applications in drug development and beyond. The functionalization of the organic linker provides a powerful tool to fine-tune the properties of the resulting MOF. While specific experimental data on this subclass of MOFs is still growing, the foundational knowledge from related zinc-based MOFs provides a strong basis for their rational design and synthesis. Future research should focus on the systematic investigation of how the position and number of methoxy groups on the benzene ring influence the final properties of the MOF, leading to the development of highly tailored materials for specific applications.

References

- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Formation of Zinc Phenoxide from Methoxybenzene: A Technical Guide to Plausible Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct synthesis of zinc phenoxide from methoxybenzene (anisole) represents a chemical transformation of significant interest, offering a potential pathway to valuable organozinc compounds from readily available aryl ethers. While a well-established, direct one-step reaction is not extensively documented in peer-reviewed literature, fundamental principles of organometallic and coordination chemistry allow for the postulation of several plausible formation mechanisms. This technical guide explores these theoretical pathways, providing detailed mechanistic insights supported by analogous reactions. This document also includes generalized experimental protocols for related zinc-mediated ether cleavage reactions, offering a foundational methodology for researchers seeking to explore this novel transformation.

Introduction

Zinc phenoxides are a class of organozinc compounds with applications in catalysis, polymer chemistry, and as precursors for various organic transformations. Traditionally, they are synthesized through the reaction of a zinc alkyl or halide with a phenol. The prospect of generating zinc phenoxide directly from an aryl ether like methoxybenzene is attractive as it would represent a C–O bond activation and cleavage, a challenging yet highly desirable transformation in organic synthesis. This guide delineates three plausible theoretical mechanisms for this conversion: Lewis Acid Catalysis, Oxidative Addition, and Single Electron Transfer (SET).

Theoretical Formation Mechanisms

Mechanism I: Lewis Acid-Catalyzed C-O Bond Cleavage

Zinc compounds, such as zinc halides (e.g., ZnCl₂, ZnI₂) or organozinc species, can function as Lewis acids. In this proposed mechanism, the Lewis acidic zinc center coordinates to the oxygen atom of methoxybenzene. This coordination polarizes the C-O bond, making the methyl and phenyl carbons more electrophilic and susceptible to nucleophilic attack.

Reaction Steps:

-

Coordination: The Lewis acidic zinc species (ZnX₂) coordinates to the lone pair of electrons on the oxygen atom of methoxybenzene, forming an oxonium-like intermediate.

-

Nucleophilic Attack: A nucleophile (Nu⁻), potentially another equivalent of methoxybenzene or a solvent molecule, attacks the methyl carbon in an Sₙ2-type displacement. This step is generally more favorable at the less sterically hindered methyl group.

-

Formation of Zinc Phenoxide: The cleavage of the methyl C-O bond results in the formation of zinc phenoxide and a methylated nucleophile.

Mechanism II: Oxidative Addition

This mechanism is plausible with low-valent zinc species, such as highly activated zinc metal (e.g., Rieke zinc) or a Zn(0) complex. Oxidative addition involves the insertion of the metal center into the C-O bond. Given the strength of the aryl C-O bond, this is a challenging step but has been proposed in nickel-catalyzed cross-couplings of aryl ethers.

Reaction Steps:

-

Oxidative Addition: A low-valent zinc species (Zn(0)) undergoes oxidative addition into the aryl C-O bond of methoxybenzene. This forms a transient organozinc intermediate with a formal oxidation state of Zn(II).

-

Rearrangement/Elimination: The resulting intermediate, [Ph-Zn(II)-OCH₃], could then undergo further reaction or rearrangement. In the presence of a suitable substrate or upon workup, this could lead to the formation of a stable zinc phenoxide species.

Mechanism III: Single Electron Transfer (SET)

A single electron transfer from a potent reducing agent, such as activated zinc metal, to the methoxybenzene molecule could initiate the C-O bond cleavage.

Reaction Steps:

-

Electron Transfer: A zinc atom transfers a single electron to the π-system of the methoxybenzene ring, forming a radical anion.

-

Fragmentation: The methoxybenzene radical anion undergoes fragmentation, cleaving the C-O bond to yield a phenyl radical and a methoxide anion.

-

Radical Trapping and Coordination: The highly reactive phenyl radical could then be trapped by another zinc species or react further. The methoxide anion would coordinate to the resulting Zn(I) or Zn(II) ion. Subsequent reaction of the phenyl radical with a zinc species could lead to the formation of a phenylzinc compound, which upon reaction with the zinc methoxide could potentially rearrange to the more thermodynamically stable zinc phenoxide.

Experimental Protocols: A General Approach

While a specific protocol for the direct conversion of methoxybenzene to zinc phenoxide is not established, the following generalized procedure, adapted from related zinc-mediated aryl ether cleavages, can serve as a starting point for experimental investigation.

Objective: To investigate the feasibility of zinc-mediated cleavage of the C-O bond in methoxybenzene.

Materials:

-

Methoxybenzene (Anisole)

-

Activated Zinc Dust (or Rieke® Zinc)

-

Anhydrous solvent (e.g., Toluene, THF, or p-xylene)

-

Inert gas (Argon or Nitrogen)

-

Lewis acid co-catalyst (optional, e.g., ZnCl₂, NiCl₂)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add activated zinc dust (e.g., 2-3 equivalents). If a co-catalyst is used (e.g., NiCl₂, 0.1 equivalents), it should be added at this stage.

-

Solvent and Substrate: Add anhydrous solvent, followed by methoxybenzene (1 equivalent) via syringe.

-

Reaction: Heat the reaction mixture to reflux under a constant flow of inert gas.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC to check for the consumption of methoxybenzene and the formation of phenol (after acidic workup) or other products.

-

Workup: After the reaction is deemed complete (or has ceased to progress), cool the mixture to room temperature. Quench the reaction carefully with a dilute acid solution (e.g., 1M HCl). This will protonate any zinc phenoxide formed to yield phenol, which is more easily detectable by standard analytical techniques.

-

Extraction and Analysis: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the products.

Quantitative Data Summary

As this is a theoretical guide for a novel reaction, no established quantitative data exists. Researchers undertaking this investigation would aim to populate a table with the following parameters under various reaction conditions (e.g., different solvents, temperatures, catalysts, and reaction times).

| Entry | Zinc Source | Co-catalyst | Solvent | Temp (°C) | Time (h) | Methoxybenzene Conversion (%) | Phenol Yield (%)* |

| 1 | Zn dust | None | Toluene | 110 | 24 | ||

| 2 | Rieke® Zn | None | THF | 66 | 24 | ||

| 3 | Zn dust | NiCl₂ | p-xylene | 140 | 24 | ||

| 4 | Zn dust | ZnCl₂ | Toluene | 110 | 24 |

Yield of phenol determined after acidic workup.

Established Alternative Synthesis of Zinc Phenoxide

For comparative purposes, the established method for synthesizing zinc phenoxide involves the reaction of a phenol with an organozinc reagent, such as diethylzinc.

Reaction: 2 PhOH + Zn(C₂H₅)₂ → (PhO)₂Zn + 2 C₂H₆

This reaction proceeds via protonolysis, where the acidic proton of the phenol reacts with the ethyl group of diethylzinc, releasing ethane gas and forming the zinc phenoxide.

Conclusion

The formation of zinc phenoxide from methoxybenzene is a mechanistically intriguing and synthetically valuable target. While not a standard transformation, plausible pathways involving Lewis acid catalysis, oxidative addition, and single electron transfer can be proposed based on fundamental chemical principles. This guide provides a theoretical framework and a starting point for experimental investigation into this novel C-O bond activation reaction. Successful development of such a method would provide a valuable new tool in the synthesis of organozinc compounds.

An In-Depth Technical Guide to the Coordination Chemistry of Zinc with Methoxy-Substituted Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of zinc with ligands bearing methoxy substituents. It covers key aspects of synthesis, characterization, structural features, and the functional implications of these complexes, with a focus on applications relevant to research and drug development.

Introduction to Zinc Coordination Chemistry

Zinc, a d¹⁰ metal ion, is a ubiquitous element in biological systems and a versatile metal in coordination chemistry. Its lack of redox activity under physiological conditions and flexible coordination geometry make it an ideal metal for both structural and catalytic roles in metalloenzymes. The coordination environment of zinc(II) can range from four- to six-coordinate, with tetrahedral, trigonal bipyramidal, and octahedral geometries being the most common.

The introduction of methoxy groups onto ligands that coordinate with zinc can significantly influence the electronic and steric properties of the resulting complexes. These modifications can tune the Lewis acidity of the zinc center, affect the stability of the complex, and introduce specific intermolecular interactions, which are all critical factors in the design of therapeutic agents and catalysts.

Synthesis of Zinc Complexes with Methoxy-Substituted Ligands

The synthesis of zinc complexes with methoxy-substituted ligands typically involves the reaction of a zinc(II) salt (e.g., zinc chloride, zinc acetate) with the desired ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the coordination number and geometry of the final complex.

General Synthetic Protocol for Zinc-Schiff Base Complexes

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Methoxy groups can be incorporated into either the amine or the aldehyde/ketone precursor.

A representative synthesis is as follows:

-

Ligand Synthesis: An equimolar amount of a methoxy-substituted salicylaldehyde and a primary amine are dissolved in a suitable solvent, such as methanol or ethanol. The mixture is then refluxed for a period of 2-4 hours. Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration.[1]

-

Complexation: The synthesized Schiff base ligand is redissolved in a solvent like methanol or a methanol/DMSO mixture. A solution of a zinc(II) salt (e.g., zinc acetate dihydrate) in the same solvent is added dropwise to the ligand solution with stirring.[2]

-

The resulting mixture is then refluxed for several hours (e.g., 28 hours).[2]

-

After cooling to room temperature, the solid zinc complex is collected by filtration, washed with the solvent, and dried.[2]

-

Recrystallization from a suitable solvent system (e.g., ethanol/DMSO) can be performed to obtain single crystals suitable for X-ray diffraction.[2]

Structural and Spectroscopic Characterization

A variety of analytical techniques are employed to fully characterize the synthesized zinc complexes.

Experimental Protocols for Key Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the structure of the diamagnetic zinc(II) complexes in solution.

-

Procedure:

-

Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. The coordination of the ligand to the zinc ion is typically evidenced by shifts in the signals of the ligand protons and carbons, particularly those near the coordination site.[3][4] For instance, the imine proton in a Schiff base ligand often shows a downfield shift upon coordination to zinc.[4]

-

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to aid in the complete assignment of the proton and carbon signals.

-

Single-Crystal X-ray Diffraction:

-

Purpose: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

-

Procedure:

-

Grow single crystals of the complex, typically by slow evaporation of a saturated solution or by vapor diffusion.[5] The crystals should be of sufficient size and quality (ideally >0.1 mm in all dimensions and free of defects).[6]

-

Mount a suitable crystal on a goniometer head.[5]

-

Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[6]

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate structure.[7]

-

Quantitative Data on Zinc Complexes with Methoxy-Substituted Ligands

The following tables summarize key quantitative data for a selection of zinc complexes with methoxy-substituted ligands, providing a basis for comparison across different ligand types.

Table 1: Stability Constants of Selected Zinc Complexes

| Ligand Type | Specific Ligand | Stability Constant (log K) | Conditions | Reference |

| Aminoquinoline Derivative | ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | 6.36 | Methanol | [8] |

| Zincon | Zincon | 5.68 (as dissociation constant pKd) | pH 7.4, I=0.1M | [9] |

Table 2: Selected Bond Lengths and Angles for Zinc Complexes with Methoxy-Substituted Ligands

| Complex | Coordination Geometry | Zn-O (Å) | Zn-N (Å) | Key Bond Angle (°) | Reference |

| Bis-[(E)-2-hydroxy-N'-{1-(4-methoxyphenyl)ethylidene}benzohydrazido]dimethylsulfoxidezinc(II) | Distorted Trigonal Bipyramidal | 1.99, 2.08 (phenolic), 2.10 (DMSO) | 2.13, 2.15 (imine) | O(phenolic)-Zn-N(imine) ~90 | [2] |

| [ZnBr₂(2-[(2-isopropylaminoethylimino)methyl]-5-methoxyphenol)] | Tetrahedral | 2.02 (phenolic) | 2.05 (imine), 2.10 (amino) | O-Zn-N(imine) = 93.3 | [10] |

| Zn(N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine)Cl₂ | Distorted Tetrahedral | - | 2.06, 2.06 | N-Zn-N = 84.6 | [11] |

| [Zn(L)₂] (L = guanidine-phenolate with methoxy group) | Distorted Tetrahedral | 1.97, 1.98 | 2.00, 2.01 | O-Zn-N = 85.7 | [12] |

Note: This table provides representative data. For detailed structural information, please refer to the cited literature.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and mechanisms related to the coordination chemistry of zinc with methoxy-substituted ligands.

Experimental Workflow for Synthesis and Characterization

Catalytic Cycle of a Zinc-Catalyzed Hydrolysis

The following diagram illustrates a plausible catalytic cycle for the hydrolysis of an ester, a reaction often catalyzed by zinc-containing metalloenzymes and their synthetic mimics. The methoxy-substituted ligand is represented as "L(OMe)".

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure and NMR properties of the dinuclear complex di-μ-azido-κ4 N 1:N 1-bis[(azido-κN)(pyridine-2-carboxamide-κ2 N 1,O)zinc(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Theoretical Modeling of Zinc-Methoxybenzene Complex Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model and characterize the structures of zinc complexes involving methoxybenzene (anisole) and its derivatives. Understanding the coordination chemistry of zinc with such ligands is crucial in various fields, including catalysis and the design of metallo-drugs, where the methoxybenzene moiety can serve as a key structural or functional component.

Introduction to Zinc-Methoxybenzene Complexes

Zinc, a d¹⁰ metal, is a vital trace element in biological systems, often playing a structural or catalytic role in enzymes. Its coordination chemistry is characterized by flexibility in coordination number and geometry, typically favoring tetrahedral, trigonal bipyramidal, and octahedral arrangements. Methoxybenzene and its derivatives can coordinate to zinc(II) ions primarily through the oxygen atom of the methoxy group or via π-interactions with the aromatic ring. The nature of this interaction is fundamental to the overall structure, stability, and reactivity of the resulting complex. Theoretical modeling, supported by experimental validation, provides invaluable insights into these aspects at a molecular level.

Theoretical Modeling Approaches

Computational chemistry offers a powerful toolkit for investigating the intricacies of zinc-methoxybenzene complex structures. Density Functional Theory (DFT) is the most prominent method for these studies, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT) for Geometric and Electronic Structure

DFT calculations are employed to determine the optimized geometries, interaction energies, and electronic properties of zinc-methoxybenzene complexes.

Computational Protocol:

A typical DFT workflow for modeling a zinc-methoxybenzene complex involves the following steps:

-

Initial Structure Generation: A starting 3D structure of the complex is created. This can be based on experimental data (e.g., from X-ray crystallography) or chemical intuition.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: Once a stable structure is obtained, various properties can be calculated, including:

-

Bond lengths and angles: To compare with experimental data.

-

Interaction energies: To determine the strength of the zinc-ligand bond.

-

Spectroscopic properties: Such as IR and NMR spectra, for validation against experimental results.

-

Electronic properties: Including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand reactivity.

-

Recommended Functionals and Basis Sets:

For zinc complexes, several DFT functionals and basis sets have been shown to provide reliable results.

-

Functionals: Hybrid functionals like B3LYP are widely used. For more accurate energetics, especially for systems with potential non-covalent interactions, the M06 and M06-L functionals are often recommended.

-

Basis Sets: A triple-ζ quality basis set, such as 6-311++G(d,p), is generally suitable for the ligand atoms (C, H, O, N). For the zinc atom, an effective core potential (ECP) like LanL2DZ can be used, although all-electron basis sets like def2-TZVP are also common for higher accuracy.

Workflow for DFT-Based Structural Analysis

Caption: A generalized workflow for the theoretical analysis of zinc-methoxybenzene complexes using DFT.

Analysis of the Zinc-Ligand Bond

To gain a deeper understanding of the nature of the coordination bond between zinc and the methoxybenzene ligand, advanced computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex wavefunction into a set of localized orbitals that align with the intuitive Lewis structures of chemical bonds and lone pairs. This method can quantify the donor-acceptor interactions between the ligand and the metal. For a zinc-methoxybenzene complex, NBO analysis can reveal:

-

The hybridization of the zinc and oxygen orbitals involved in the coordination bond.

-

The charge transfer from the oxygen lone pairs of the methoxy group to the vacant orbitals of the zinc ion.

-

The second-order perturbation theory energy analysis within NBO provides a quantitative measure of the strength of these donor-acceptor interactions.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analyzes the topology of the electron density to define atoms and chemical bonds. By locating bond critical points (BCPs) between atoms, one can characterize the nature of the interaction. For the Zn-O bond in a methoxybenzene complex, QTAIM analysis can provide:

-

Electron density (ρ) at the BCP: A higher value generally indicates a stronger bond.

-

Laplacian of the electron density (∇²ρ) at the BCP: A positive value is indicative of a closed-shell interaction (ionic character), while a negative value suggests a shared-electron interaction (covalent character).

-

Total energy density (H(r)) at the BCP: A negative value for H(r) is also an indicator of some degree of covalent character.

Experimental Validation Techniques

Theoretical models must be validated by experimental data. The following techniques are crucial for characterizing the structures of zinc-methoxybenzene complexes.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals of the zinc-methoxybenzene complex are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure of zinc-methoxybenzene complexes in solution. ¹H and ¹³C NMR are most commonly used.

Experimental Protocol:

-

Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals provide information about the electronic environment and connectivity of the atoms in the complex. Coordination of the methoxybenzene ligand to the zinc ion typically results in a downfield shift of the proton and carbon signals of the methoxy group and the aromatic ring due to the electron-withdrawing effect of the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule and is sensitive to changes in bonding and structure upon complexation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

-

Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The vibrational frequencies of the free methoxybenzene ligand are compared to those of the zinc complex. A shift in the C-O stretching frequency of the methoxy group is a key indicator of coordination to the zinc ion.

Data Presentation: Structural Parameters

The following tables summarize typical experimental and theoretical structural parameters for zinc complexes containing methoxy-substituted ligands.

Table 1: X-ray Crystallographic Data for a Representative Zinc-Methoxybenzylidene Complex

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/n | [1][2] |

| a (Å) | 6.5733(2) | [1][2] |

| b (Å) | 13.6595(5) | [1][2] |

| c (Å) | 15.1615(5) | [1][2] |

| β (°) | 101.846(4) | [1][2] |

| V (ų) | 1332.33(8) | [1][2] |

| Z | 4 | [1][2] |

Table 2: Selected Bond Lengths (Å) and Angles (°) from Experimental and Theoretical Studies

| Bond/Angle | Experimental (X-ray) | Theoretical (DFT) | Reference |

| Zn-O | - | - | - |

| Zn-N | 2.063(3) - 2.064(3) | - | [2] |

| C-O (methoxy) | - | - | - |

| N-Zn-N | 84.59(12) | - | [2] |

| Cl-Zn-Cl | 117.32(5) | - | [2] |

Application in Drug Development: Molecular Docking

In the context of drug development, zinc-methoxybenzene complexes may be designed to interact with biological targets, such as metalloenzymes. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).

Molecular Docking Protocol:

-

Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the zinc complex are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

-

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination to the zinc ion in the active site) that stabilize the complex.

Logical Flow of a Molecular Docking Study

Caption: A flowchart illustrating the key steps in a molecular docking study of a zinc complex.

Conclusion

The theoretical modeling of zinc-methoxybenzene complex structures, primarily through DFT calculations, provides profound insights into their geometries, stabilities, and electronic properties. When combined with experimental validation techniques such as X-ray crystallography, NMR, and FTIR spectroscopy, a comprehensive understanding of these systems can be achieved. This integrated approach is essential for the rational design of novel zinc complexes with applications in catalysis and medicine. The methodologies and workflows outlined in this guide serve as a foundational reference for researchers in these fields.

References

- 1. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

initial synthesis of zinc(II) complexes with N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine

An In-depth Technical Guide on the Initial Synthesis of Zinc(II) Complexes with N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential antimicrobial applications of zinc(II) complexes featuring the Schiff base ligand N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine. This document is intended to serve as a core resource for researchers in inorganic chemistry, medicinal chemistry, and drug development.

Introduction

Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are versatile chelating agents in coordination chemistry. Their metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in the pharmaceutical field, where they have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

The ligand N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine is a symmetrical Schiff base that acts as a bidentate ligand, coordinating to metal centers through its two imine nitrogen atoms. The resulting zinc(II) complexes exhibit a distorted tetrahedral geometry.[1] This guide details the initial synthesis and characterization of these promising compounds.

Synthesis Protocols

The synthesis of the zinc(II) complexes is a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a zinc(II) salt.

Experimental Protocol for Ligand Synthesis

A detailed method for the synthesis of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine is as follows:

Materials:

-

4-methoxybenzaldehyde

-

Ethylenediamine

-

Ethanol

-

Sodium hydroxide (NaOH) (optional, as a catalyst)

Procedure:

-

Dissolve 4-methoxybenzaldehyde (0.06 mol, 7.29 mL) in 60 mL of ethanol in a round-bottom flask.[2]

-

To this solution, add ethylenediamine (0.03 mol, 2.44 mL) dropwise while stirring.[2] A few drops of NaOH may be added to catalyze the reaction.[2]

-

The resulting mixture is then refluxed with continuous magnetic stirring at 70°C for 3 hours.[2]

-

After reflux, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator.

The product is a milky crystalline solid.[2]

Experimental Protocol for Zinc(II) Complex Synthesis

The following is a general procedure for the synthesis of the zinc(II) complexes with different zinc(II) halides:

Materials:

-

N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine

-

Zinc(II) chloride (ZnCl₂), Zinc(II) bromide (ZnBr₂), or Zinc(II) iodide (ZnI₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve the N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine ligand in methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of the respective zinc(II) halide salt in the same solvent.

-

Add the zinc(II) salt solution dropwise to the ligand solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for a designated period (e.g., 2 hours).

-

The resulting precipitate of the zinc(II) complex is collected by filtration, washed with the solvent, and dried.

Quantitative Data

The following tables summarize the key quantitative data for the ligand and its zinc(II) complexes.

Table 1: Physicochemical Data

| Compound | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |

| N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | C₁₈H₂₀N₂O₂ | 296.37 | Milky Crystalline[2] | 90.38[2] | 180[2] |

| [ZnCl₂(C₁₈H₂₀N₂O₂)] | C₁₈H₂₀Cl₂N₂O₂Zn | 432.64 | Colorless | - | - |

| [ZnBr₂(C₁₈H₂₀N₂O₂)] | C₁₈H₂₀Br₂N₂O₂Zn | 521.55 | Colorless | - | - |

| [ZnI₂(C₁₈H₂₀N₂O₂)] | C₁₈H₂₀I₂N₂O₂Zn | 615.55 | Colorless | - | - |

'-' indicates data not reported in the cited literature.

Table 2: Crystallographic Data

| Parameter | [ZnCl₂(C₁₈H₂₀N₂O₂)][1] | [ZnBr₂(C₁₈H₂₀N₂O₂)] | [ZnI₂(C₁₈H₂₀N₂O₂)] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.2315(4) | 10.30071(17) | 10.45670(10) |

| b (Å) | 12.0449(4) | 13.00839(18) | 13.28610(10) |

| c (Å) | 18.2164(7) | 15.0084(2) | 15.43490(10) |

| β (°) | 98.472(4) | 97.3057(14) | 96.4300(10) |

| Volume (ų) | 1278.9(4) | 1994.74(5) | 2130.86(3) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | - | 1.737 | 1.919 |

| Bond Length (Zn-N1) (Å) | 2.064(3) | - | - |

| Bond Length (Zn-N2) (Å) | 2.063(3) | - | - |

| Bond Angle (N1-Zn-N2) (°) | 84.59(12) | - | - |

| Bond Angle (Cl1-Zn-Cl2) (°) | 117.32(5) | - | - |

'-' indicates data not reported in the cited literature.

Table 3: Spectroscopic Data

| Compound | Key IR Absorption Bands (cm⁻¹) |

| N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | ν(C=N): 1623.89[2] |

| [ZnCl₂(C₁₈H₂₀N₂O₂)] | A shift in the ν(C=N) band to a lower wavenumber upon complexation is indicative of coordination through the imine nitrogen.[2] |

| [ZnBr₂(C₁₈H₂₀N₂O₂)] | - |

| [ZnI₂(C₁₈H₂₀N₂O₂)] | - |

'-' indicates data not reported in the cited literature.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the Schiff base ligand and its subsequent zinc(II) complex.

Proposed Antimicrobial Signaling Pathway

The antimicrobial activity of zinc Schiff base complexes is thought to occur through various mechanisms, including the inhibition of essential bacterial enzymes. One such target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication and transcription in bacteria.[3] The zinc(II) complex is proposed to interfere with the function of this enzyme.

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by the zinc(II) complex.

Experimental Workflow for Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized compounds can be evaluated using the disk diffusion method.

Caption: Experimental workflow for the disk diffusion antimicrobial susceptibility test.

Conclusion

The zinc(II) complexes of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine can be reliably synthesized and characterized. The available data suggest that these compounds are promising candidates for further investigation as antimicrobial agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the development of new metal-based therapeutics. Further studies are warranted to fully elucidate the mechanism of action and to evaluate the in vivo efficacy and toxicity of these complexes.

References

An In-depth Technical Guide to the Electronic Properties of Zinc Methoxy-Substituted Salicylaldehyde Complexes

This technical guide provides a comprehensive overview of the electronic properties of zinc complexes incorporating methoxy-substituted salicylaldehyde ligands. Intended for researchers, scientists, and professionals in the field of drug development, this document details the synthesis, photophysical, and electrochemical characteristics of these compounds. The guide summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations of fundamental concepts and workflows.

Introduction

Zinc(II) complexes derived from salicylaldehyde and its substituted analogues, particularly those bearing methoxy groups, have garnered significant interest due to their versatile electronic properties and potential applications in materials science and medicinal chemistry. The d¹⁰ electronic configuration of the Zn(II) ion renders the complexes diamagnetic and often colorless, meaning their electronic absorption and emission properties are primarily governed by ligand-centered transitions.[1] The introduction of electron-donating methoxy groups onto the salicylaldehyde scaffold can modulate these properties, influencing the energy of the frontier molecular orbitals and, consequently, the absorption and fluorescence characteristics of the resulting zinc complexes.[2]

This guide explores the synthesis and detailed electronic characterization of these complexes through various spectroscopic and electrochemical techniques.

Synthesis of Zinc Methoxy-Substituted Salicylaldehyde Complexes

The synthesis of zinc(II) complexes with methoxy-substituted salicylaldehyde ligands is typically achieved through a straightforward reaction between a zinc(II) salt, commonly zinc acetate dihydrate [Zn(OAc)₂·2H₂O], and the corresponding salicylaldehyde ligand in a suitable solvent, such as methanol or ethanol. The reaction generally proceeds at room temperature or with gentle heating. In the case of Schiff base complexes, the salicylaldehyde derivative is first condensed with a primary amine to form the Schiff base ligand, which is then reacted with the zinc salt.

Caption: General workflow for the synthesis of zinc salicylaldehyde complexes.

Electronic Absorption Properties

The electronic absorption spectra of zinc methoxy-substituted salicylaldehyde complexes are typically recorded in solvents such as acetonitrile, methanol, or chloroform. The spectra are characterized by intense absorption bands in the UV-visible region, which are attributed to π → π* intraligand transitions within the salicylaldehyde moiety. The position and molar absorptivity of these bands can be influenced by the position of the methoxy substituent on the aromatic ring.

| Complex/Ligand | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | 338, 423 | 2600, 6800 | DMSO | [3] |

| K2 Complex | 302, 424, 588 | 7070, 5040, 450 | Benzene | [4] |

| Zincon-Zn²⁺ Complex | 618 | 24,200 | Water (pH 7.4) | [5] |

Table 1: Selected UV-Vis absorption data for related zinc salicylaldehyde complexes. Data for methoxy-substituted complexes can be expected to show similar trends.

Photoluminescence Properties

Many zinc salicylaldehyde complexes exhibit fluorescence in solution and in the solid state. The emission properties, including the emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τ), are highly dependent on the ligand structure and the coordination environment of the zinc ion. The introduction of methoxy groups, as electron-donating substituents, can lead to a red-shift in the emission spectrum and potentially enhance the fluorescence quantum yield.

| Complex | λem (nm) | Quantum Yield (Φf) | Lifetime (τ, ns) | Solvent/State | Reference |

| K2 Complex | 534-550 | 0.78 | - | Benzene | [4] |

| K2 Complex | - | 0.58 | - | Solid State | [4] |

| ZnL¹ | 472 | 0.11 | 2 | MeCN | [2] |

| ZnL² | 504 | 0.60 | 9 | MeCN | [2] |

| Zn(L' ³˒⁵⁻ᵗ⁻ᴮᵘ) | - | 0.011 | - | Pyridine | [6] |

| Zn(L³˒⁵⁻ᵗ⁻ᴮᵘ) | - | 0.21 | - | Pyridine | [6] |

| Complex 1 | - | 0.0772 | - | Crystalline | [7] |

Table 2: Photophysical data for selected fluorescent zinc salicylaldehyde-based complexes.

Caption: Simplified Jablonski diagram illustrating the photophysical processes.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of zinc salicylaldehyde complexes. As Zn(II) is redox-inactive under common electrochemical conditions, the observed redox processes are typically ligand-centered. The oxidation and reduction potentials provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, respectively. The presence of methoxy substituents is expected to lower the oxidation potential due to their electron-donating nature.

| Complex | Epa (V) | Epc (V) | ΔEp (mV) | Scan Rate (mV/s) | Solvent | Reference |

| Complex 1-3 (Oxidation) | 0.93-1.05 | - | - | - | DMF | [8] |

| Complex 1-3 (Reduction) | - | -0.44 to -0.65 | - | - | DMF | [8] |

| Cu(II)-CHMECFA | 0.701 | 0.648 | 53 | - | DMSO | [9] |

| Cu(II)-CHMECFA | 0.043 | -0.16 | 203 | - | DMSO | [9] |

Table 3: Electrochemical data for related Schiff base complexes.

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Experimental Protocols

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer.[10]

-

Instrumentation: A CARY 50 Conc UV-Visible spectrophotometer or equivalent.[10]

-

Sample Preparation: Solutions of the zinc complexes are prepared in a suitable UV-grade solvent (e.g., methanol, acetonitrile, DMF) at a concentration of approximately 1 x 10⁻⁵ M.

-

Measurement: Spectra are recorded at room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. A solvent blank is used as the reference.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.[4]

-

Instrumentation: A CARY Eclipse Fluorescence spectrophotometer or a FluoroMax-4 spectrometer with a xenon lamp source.[8][10]

-

Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Solutions are often deoxygenated by purging with nitrogen or argon.

-

Measurement: Emission spectra are recorded by exciting the sample at its absorption maximum (λmax). Excitation spectra are obtained by monitoring the emission at the emission maximum (λem) while scanning the excitation wavelength.

-

Quantum Yield Determination: Fluorescence quantum yields can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) or by an absolute method using an integrating sphere.[6][8]

Cyclic Voltammetry

Cyclic voltammetry is performed using a potentiostat with a three-electrode setup.[11]

-

Instrumentation: A Metrohm 797 VA Computrace or equivalent potentiostat.[11]

-

Electrode System:

-

Sample Preparation: A solution of the complex (typically 1 mM) is prepared in a dry, degassed solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is purged with an inert gas (e.g., nitrogen, argon) prior to and during the measurement to remove dissolved oxygen.[12]

-

Measurement: The potential is scanned from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[12] The resulting current is measured as a function of the applied potential.

Conclusion

The electronic properties of zinc methoxy-substituted salicylaldehyde complexes are dictated by the nature of the ligand. The introduction of methoxy groups can be a powerful strategy to tune the absorption and emission characteristics of these complexes. This guide provides the fundamental knowledge and experimental framework for researchers to explore and characterize these promising compounds for various applications, from fluorescent probes to components in optoelectronic devices. The provided data and protocols serve as a valuable resource for the design and investigation of novel zinc complexes with tailored electronic properties.

References

- 1. Zinc complexes of salicylaldehydes: synthesis, characterization and DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoluminescence properties of tetrahedral zinc(ii) complexes supported by calix[4]arene-based salicylaldiminato ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]

- 4. New dinuclear zinc( ii ) complexes with Schiff bases obtained from o -phenylenediamine and their application as fluorescent materials in spin coating ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03096E [pubs.rsc.org]

- 5. Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation of the Emission Efficiency and Wavelength from Fluorescent Zinc Salen Complexes upon Systematic Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent zinc(ii) thione and selone complexes for light-emitting applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. jacsdirectory.com [jacsdirectory.com]

- 12. scirp.org [scirp.org]

Methodological & Application

Application Notes and Protocols: Zinc Carboxylates as Catalysts in Polyester Synthesis

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Zinc-based catalysts, particularly zinc carboxylates, have emerged as effective and versatile catalysts for the synthesis of biodegradable polyesters.[1] These catalysts are valued for their low toxicity, which is a significant advantage in the production of polymers for biomedical and pharmaceutical applications.[2] While specific data on zinc methoxybenzoate in catalysis is limited, the broader class of zinc carboxylates, such as zinc acetate and zinc caprylate, are well-documented for their catalytic activity in ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[3][4] This document provides an overview of the applications of zinc carboxylates in polyester synthesis, including quantitative data and detailed experimental protocols based on representative examples from the literature.

Catalytic Applications: Ring-Opening Polymerization

Zinc carboxylates are primarily employed as catalysts for the ring-opening polymerization (ROP) of lactones to produce polyesters such as polylactide (PLA) and polycaprolactone (PCL).[4][5] The polymerization process is believed to proceed via a coordination-insertion mechanism.[5] In this mechanism, the carbonyl group of the cyclic ester coordinates to the Lewis acidic zinc center, making it more susceptible to nucleophilic attack.[5]

Quantitative Data Summary

The following tables summarize the catalytic activity of various zinc-based catalysts in the ring-opening polymerization of ε-caprolactone and lactide, providing a comparative overview of their performance under different reaction conditions.

Table 1: Catalytic Performance of Zinc-Based Catalysts in ε-Caprolactone (CL) Polymerization

| Catalyst System | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Reference |

| ZnEt2/Gallic Acid | 100:1 | 60 | 48 | 69 | 4500 | 1.62 | [5] |

| ZnEt2/Propyl Gallate | 100:1 | 60 | 48 | 100 | 10500 | 1.51 | [5] |

| Di-[OSSO]ZnBr | - | - | 0.33 | - | - | - | [6] |

| Zinc Amido-Oxazolinate | - | 50 | 0.5 | >93 | - | - | [7] |

Table 2: Catalytic Performance of Zinc Carboxylates in L-Lactide (LA) Polymerization

| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn) | Reference |

| Zinc Acetate | - | 130 | - | - | - | [3] |

| Zinc Lactate | - | 130 | - | - | - | [3] |

| Zinc Caprylate | 500:1 | 130 | 48 | 91 | 24,700 | [3] |

| Zinc L-Prolinate | - | 195 | - | 93 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving zinc carboxylate-catalyzed ring-opening polymerization.

Protocol 1: Synthesis of Zinc (II) Aryl Carboxylate Catalyst

This protocol describes a general one-pot synthesis for zinc (II) aryl carboxylate complexes that can be adapted for zinc methoxybenzoate by using 4-methoxybenzoic acid.

Materials:

-

Zinc (II) acetate (1.00 mmol)

-

Substituted benzoic acid (e.g., 4-methoxybenzoic acid) (2.00 mmol)

-

Schiff base ligand (e.g., (E)-N-phenyl-1-(pyridin-4-yl)methanimine) (1.00 mmol)[8]

-

Ethanol (15 mL)

Procedure:

-

In a reaction flask, stir zinc (II) acetate (1.00 mmol) with the substituted benzoic acid (2.00 mmol) in ethanol (15 mL) for 40 minutes at room temperature.[8]

-

Add a solution of the Schiff base ligand to the reaction mixture.[8]

-

Continue stirring at room temperature to allow for complex formation.

-

Isolate the resulting solid product by filtration.

Protocol 2: Bulk Ring-Opening Polymerization of L-Lactide with Zinc Caprylate

This protocol details the procedure for the bulk polymerization of L-lactide using zinc caprylate as the catalyst.

Materials:

-

L-lactide (40 mmol)

-

Zinc caprylate (0.08 mmol)[3]

-

11-undecenol (initiator) (0.8 mmol)[3]

-

Argon gas supply

-

Flame-dried 50 mL Erlenmeyer flask with a magnetic stirrer

Procedure:

-

Weigh zinc caprylate (0.08 mmol) and 11-undecenol (0.8 mmol) into the flame-dried Erlenmeyer flask.[3]

-

Under a blanket of argon, add L-lactide (40 mmol) and a magnetic stir bar to the flask.[3]

-

Immerse the reaction vessel into an oil bath preheated to 130°C.[3]

-

Allow the polymerization to proceed with stirring for the desired reaction time.

-

After the reaction is complete, cool the flask to room temperature. The resulting solid polymer can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).

Visualizations

Coordination-Insertion Mechanism for Ring-Opening Polymerization

The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a zinc-based catalyst.

Caption: A diagram of the coordination-insertion mechanism for ROP.

Experimental Workflow for Bulk Polymerization

This diagram outlines the typical experimental workflow for the bulk ring-opening polymerization of a cyclic ester using a zinc carboxylate catalyst.

Caption: A flowchart of the experimental workflow for bulk ROP.

References

- 1. mdpi.com [mdpi.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zinc-Based MOFs with Methoxybenzene Ligands for Gas Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and application of zinc-based Metal-Organic Frameworks (MOFs) incorporating methoxybenzene ligands for gas storage purposes. The information is intended to guide researchers in this field.

Introduction to Zinc-Based MOFs with Methoxybenzene Ligands